molecular formula C18H17N3O7S B2446663 N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzolsulfonamid CAS No. 905688-58-6

N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzolsulfonamid

Katalognummer: B2446663
CAS-Nummer: 905688-58-6
Molekulargewicht: 419.41
InChI-Schlüssel: BKKVROLJMBRYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H17N3O7S and its molecular weight is 419.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Inhibition typically occurs through the compound binding to the active site of the enzyme, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits cholinesterases, it could affect neurotransmission by increasing the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. If it inhibits lipoxygenase enzymes, it could affect the metabolism of arachidonic acid, potentially reducing the production of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion of inactive compounds through bile or feces .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the tissues in which these targets are expressed. Inhibition of cholinesterases could lead to increased acetylcholine levels, affecting neuronal signaling. Inhibition of lipoxygenase enzymes could lead to decreased production of leukotrienes, potentially reducing inflammation .

Biologische Aktivität

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to a pyrrolidine ring and a nitrobenzenesulfonamide group. Its molecular formula is C₁₈H₁₈N₄O₄S, and it has a molecular weight of 382.43 g/mol.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes. Additionally, the nitro group may contribute to reactive oxygen species (ROS) generation, which can induce apoptosis in cancer cells.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of related compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin structures. For instance, derivatives have shown potent inhibition of platelet aggregation with IC₅₀ values in the nanomolar range (e.g., 14.26 nM) . This suggests that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide may also exhibit similar antiplatelet properties.

Anticancer Potential

Compounds containing the benzodioxin structure have been investigated for their anticancer effects. For example, related compounds were shown to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an important target in cancer therapy. One study reported IC₅₀ values for lead compounds ranging from 0.082 μM to 12 μM against PARP1 . This indicates that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide could be explored further for its potential as an anticancer agent.

Case Study 1: Antiplatelet Efficacy

In a controlled study involving animal models, a series of 2,3-dihydrobenzodioxin derivatives were administered to assess their antiplatelet effects. The results indicated significant reductions in thrombus formation without affecting coagulation parameters . This suggests that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide might offer a safer profile compared to traditional antiplatelet drugs.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The study demonstrated that certain derivatives led to increased apoptosis in breast cancer cells when treated with concentrations as low as 5 μM . This reinforces the hypothesis that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide may possess anticancer properties worthy of further exploration.

Comparative Analysis of Related Compounds

Compound NameStructureIC₅₀ (μM)Biological Activity
Compound AStructure A14.26Antiplatelet
Compound BStructure B0.082PARP1 Inhibition
Compound CStructure C5Cytotoxicity

Eigenschaften

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c22-18-9-12(19-29(25,26)15-4-1-13(2-5-15)21(23)24)11-20(18)14-3-6-16-17(10-14)28-8-7-27-16/h1-6,10,12,19H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKVROLJMBRYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.